6-Fluorobenzo[D]isoxazole-3-carboxylic acid 6-Fluorobenzo[D]isoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 894789-43-6
VCID: VC2930944
InChI: InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
SMILES: C1=CC2=C(C=C1F)ON=C2C(=O)O
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

CAS No.: 894789-43-6

Cat. No.: VC2930944

Molecular Formula: C8H4FNO3

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

6-Fluorobenzo[D]isoxazole-3-carboxylic acid - 894789-43-6

Specification

CAS No. 894789-43-6
Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
IUPAC Name 6-fluoro-1,2-benzoxazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Standard InChI Key HROCHLQLWNRYQX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)ON=C2C(=O)O
Canonical SMILES C1=CC2=C(C=C1F)ON=C2C(=O)O

Introduction

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family, which is known for its diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on related compounds and general knowledge about isoxazoles.

Isoxazoles are five-membered rings containing nitrogen, oxygen, and carbon atoms. They are often used in pharmaceuticals due to their ability to interact with biological targets. The fluorine substitution in the benzene ring of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid could enhance its lipophilicity and stability, potentially affecting its biological activity.

Potential Biological Activities

Isoxazole derivatives have been explored for their antimicrobial, anticancer, and antiviral properties. The presence of a fluorine atom may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.

Antimicrobial Activity

Related isoxazole compounds have shown activity against various bacterial and fungal strains. The carboxylic acid group could contribute to its ability to interact with enzymes or proteins involved in microbial metabolism.

Anticancer Activity

Isoxazoles have been studied for their anticancer potential, often acting as inhibitors of enzymes involved in cancer cell proliferation. The fluorinated benzene ring might improve the compound's affinity for specific targets within cancer cells.

Synthesis and Characterization

The synthesis of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid would likely involve a multi-step process starting from fluorinated benzaldehydes. Characterization would typically include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Synthesis StepReagentsConditions
1. Formation of oximeFluorobenzaldehyde, hydroxylamineAcidic conditions
2. CyclizationOxime derivative, acetic anhydrideHeating
3. HydrolysisIsoxazole ester, aqueous baseRoom temperature

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator